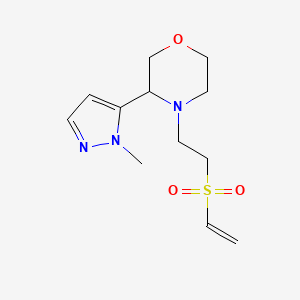
4-(2-Ethenylsulfonylethyl)-3-(2-methylpyrazol-3-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Ethenylsulfonylethyl)-3-(2-methylpyrazol-3-yl)morpholine, commonly known as ESEM, is a chemical compound used in scientific research as a selective inhibitor of protein arginine methyltransferase 5 (PRMT5). This compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections.
Mécanisme D'action
ESEM inhibits 4-(2-Ethenylsulfonylethyl)-3-(2-methylpyrazol-3-yl)morpholine by binding to its catalytic domain, preventing the transfer of methyl groups to its substrates. This inhibition leads to the downregulation of various cellular processes, including gene expression, RNA splicing, and DNA repair, ultimately resulting in the inhibition of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
ESEM has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to inhibit cancer cell growth by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit inflammation by suppressing the production of pro-inflammatory cytokines. Additionally, ESEM has been found to have antiviral activity against various viruses, including influenza A virus and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
ESEM has several advantages for lab experiments, including its high potency and selectivity for 4-(2-Ethenylsulfonylethyl)-3-(2-methylpyrazol-3-yl)morpholine. It also has a relatively long half-life, allowing for prolonged inhibition of this compound. However, ESEM has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
For research include the optimization of ESEM's pharmacokinetic properties, the development of more potent and selective 4-(2-Ethenylsulfonylethyl)-3-(2-methylpyrazol-3-yl)morpholine inhibitors, and the evaluation of ESEM's therapeutic potential in clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of ESEM and its effects on various cellular processes.
Méthodes De Synthèse
The synthesis of ESEM involves the reaction of 2-methylpyrazol-3-ylamine with 4-(chloromethyl)-morpholine hydrochloride, followed by the addition of sodium ethenesulfonate. The resulting compound is then purified using column chromatography, yielding ESEM in high purity.
Applications De Recherche Scientifique
ESEM has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to be a potent inhibitor of 4-(2-Ethenylsulfonylethyl)-3-(2-methylpyrazol-3-yl)morpholine, an enzyme involved in various cellular processes, including gene expression, RNA splicing, and DNA repair. This compound overexpression has been linked to various diseases, including cancer, inflammation, and viral infections. ESEM has shown promising results in preclinical studies as a potential therapeutic agent in these diseases.
Propriétés
IUPAC Name |
4-(2-ethenylsulfonylethyl)-3-(2-methylpyrazol-3-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-3-19(16,17)9-7-15-6-8-18-10-12(15)11-4-5-13-14(11)2/h3-5,12H,1,6-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXVWPINJGTUMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2COCCN2CCS(=O)(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Cyclopropyl-1-[1-(3,4-difluorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2664524.png)
![[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2664525.png)

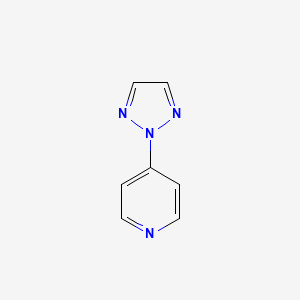
![tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate](/img/structure/B2664534.png)
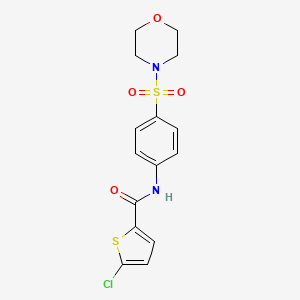
![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2664536.png)
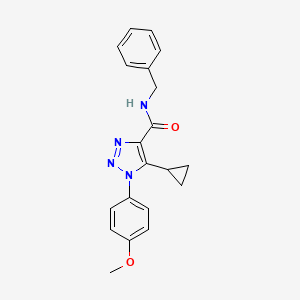
![N-[2-(2-Methylsulfanylethyl)phenyl]prop-2-enamide](/img/structure/B2664538.png)
![1'-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2664540.png)
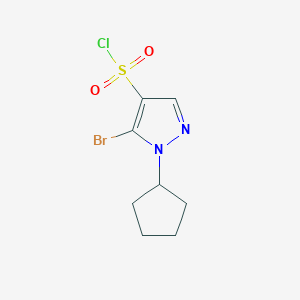
![N-(4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2664544.png)
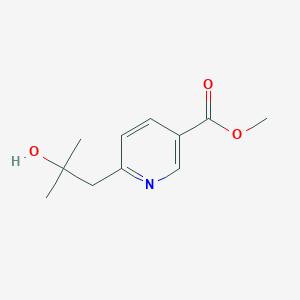
![2-(methylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B2664547.png)
